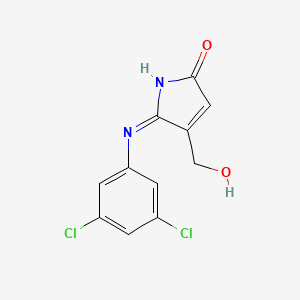

5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one

説明

特性

CAS番号 |

61610-42-2 |

|---|---|

分子式 |

C11H8Cl2N2O2 |

分子量 |

271.10 g/mol |

IUPAC名 |

5-(3,5-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |

InChI |

InChI=1S/C11H8Cl2N2O2/c12-7-2-8(13)4-9(3-7)14-11-6(5-16)1-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |

InChIキー |

GCUMVXBFIUVUJM-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C2C(=CC(=O)N2)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the following steps:

Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenylamine reacts with the pyrrolone intermediate.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Formation of carboxyl derivatives.

Reduction: Formation of reduced pyrrolone derivatives.

Substitution: Formation of substituted dichlorophenyl derivatives.

科学的研究の応用

5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 5-((3,5-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

The structural and functional attributes of 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one can be contextualized by comparing it to related pyrrol-2-ones and heterocyclic compounds reported in the literature. Key comparisons include:

Structural Analogues: 3,5-Diarylsubstituted Pyrrol-2-ones

describes two pyrrol-2-one derivatives synthesized via base-assisted cyclization:

5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m)

5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a)

Table 1: Comparative Analysis of Pyrrol-2-one Derivatives

Key Observations:

- Substituent Effects on Melting Points: Compound 15m, with electron-withdrawing chloro and electron-donating amino groups, exhibits a higher melting point (209–212°C) compared to 16a (138–141°C), which has a hydroxyl group. This suggests that polar substituents enhance intermolecular interactions (e.g., hydrogen bonding) .

- Synthesis Efficiency: The lower yield of 15m (46%) vs. 16a (63%) may reflect steric or electronic challenges in introducing the 4-aminophenyl group .

- Spectral Signatures: Aromatic proton signals in 1H NMR (δ 6.5–7.4 ppm) are consistent across analogs, indicating similar electronic environments in the pyrrol-2-one core .

Heterocyclic Analogues: Pyrimidine Derivatives

and describe 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, a pyrimidine derivative with a 3,5-dichloroanilino group. Though structurally distinct from pyrrol-2-ones, its crystallographic data provides insights into halogen-substituted heterocycles:

Table 2: Crystallographic Comparison

Key Observations:

- The pyrimidine derivative forms robust hydrogen-bonding networks (N–H···N) and π-interactions, which could stabilize its solid-state structure. Similar interactions might occur in the target compound, given its hydroxymethyl and anilino groups .

生物活性

5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolone class. Its unique structure, featuring a pyrrole ring with a hydroxymethyl group and a dichloroaniline substituent, suggests potential applications in medicinal chemistry. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- CAS Number : 61610-42-2

- Molecular Weight : 236.1 g/mol

The presence of the dichloroaniline moiety indicates that the compound may exhibit significant biological activity, particularly in pharmacology and medicinal chemistry.

Biological Activities

Preliminary studies indicate that compounds within the pyrrolone class, including 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one, exhibit a variety of biological activities:

- Antimicrobial Activity : Research highlights that derivatives of pyrrolones possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential for further exploration in antibacterial and antifungal applications.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects. For instance, related pyrrolones have been evaluated for their ability to mitigate carrageenan-induced edema in animal models . The anti-inflammatory activity of 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one could be significant in developing treatments for inflammatory diseases.

- Anticancer Potential : The compound's structural similarities with other known anticancer agents suggest it may also exhibit cytotoxic effects against cancer cell lines. Comparative studies with other pyrrolone derivatives have shown varying degrees of antiproliferative activity .

Synthesis Methods

The synthesis of 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one can be achieved through several methodologies. Key synthetic routes typically involve:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrrole ring.

- Hydroxymethylation : Introducing the hydroxymethyl group through various chemical reactions.

Optimization of reaction conditions is crucial as it affects yield and purity, which directly impacts biological efficacy.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | Hydroxyl and carbonyl groups | Antimicrobial | Simpler structure |

| 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | Morpholino group | Anticancer | Morpholino enhances solubility |

| 4-Chlorophenyl-substituted pyrrolones | Chlorinated phenyl ring | Anti-inflammatory | Varies in halogen substitution |

This table illustrates how the specific combination of functional groups in 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one may confer distinct biological activities not found in its analogs.

Case Studies and Research Findings

Research has indicated that compounds similar to 5-(3,5-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one can significantly affect cellular processes:

- Topoisomerase Inhibition : Certain derivatives have been shown to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells . This mechanism may also be relevant for the compound under discussion.

- In Vivo Studies : Animal models have demonstrated that related compounds exhibit protective effects against induced inflammation at doses comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What advanced crystallization techniques enable single-crystal XRD studies?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。